molecular formula C18H25BN2O2 B1493643 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole CAS No. 1604036-99-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole

Cat. No.: B1493643
CAS No.: 1604036-99-8
M. Wt: 312.2 g/mol
InChI Key: MZWFHDAXCQTMGF-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole: is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of 1-o-tolylethyl-1H-pyrazole with a boronic acid derivative such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a suitable base, often in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid moiety can be oxidized to form boronic esters or borates.

  • Reduction: : The pyrazole ring can be reduced under certain conditions.

  • Substitution: : The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Reduced Pyrazoles: : Resulting from the reduction of the pyrazole ring.

  • Substituted Derivatives: : Various functionalized derivatives depending on the substitution reaction.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction.

  • Biology: : Employed in the development of bioactive molecules and probes for biological studies.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in the Suzuki-Miyaura cross-coupling reaction, the boronic acid group facilitates the formation of carbon-carbon bonds through the transfer of the boron atom to the organic substrate. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparison with Similar Compounds

This compound is similar to other boronic acid derivatives, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . its unique structure and functional groups make it distinct in terms of reactivity and application potential.

List of Similar Compounds

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Properties

IUPAC Name

1-[1-(2-methylphenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O2/c1-13-9-7-8-10-16(13)14(2)21-12-15(11-20-21)19-22-17(3,4)18(5,6)23-19/h7-12,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWFHDAXCQTMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-o-tolylethyl)-1H-pyrazole

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